Diethyl tartrate

Description

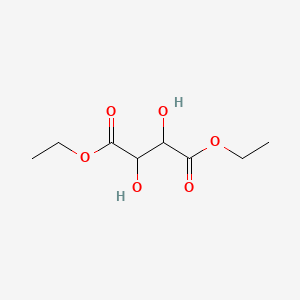

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAVZVORKRDODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859148 | |

| Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless viscous liquid with very faint winey odour | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

280.00 to 281.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble to insoluble in water; miscible in oil and alcohol | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.203-1.210 (20°) | |

| Record name | Diethyl tartrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1116/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

408332-88-7, 57968-71-5, 87-91-2 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, 1,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408332-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Dimethoxysuccinic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057968715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diethyl 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D,L-DIETHYL TARTRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

17 °C | |

| Record name | Diethyl tartrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Diethyl tartrate physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of Diethyl Tartrate

Introduction

This compound (DET) is an organic compound and the diethyl ester of tartaric acid. It exists as three distinct stereoisomers: the chiral enantiomers (+)-diethyl L-tartrate and (-)-diethyl D-tartrate, and the achiral meso form.[1] Of these, the chiral isomers are of significant importance in the fields of organic synthesis, materials science, and drug development.[2][3] this compound serves as a versatile chiral building block, enabling the synthesis of complex, enantiomerically pure molecules.[2][4] Its most notable application is as a chiral ligand in the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that provides a reliable method for producing 2,3-epoxyalcohols, which are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals.[5][6][7] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, and its applications, with a focus on its role in asymmetric catalysis.

Chemical Identity and Structure

The chemical formula for this compound is C₈H₁₄O₆, and it has a molecular weight of 206.19 g/mol .[4][8] The structural properties of its stereoisomers are fundamental to its utility in chiral synthesis.

Data Presentation: Chemical Identifiers

The different stereoisomers are distinguished by their unique CAS numbers.

| Isomer | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (+)-Diethyl L-tartrate | Diethyl (2R,3R)-tartrate, Diethyl L-(+)-tartrate | 87-91-2[1] | C₈H₁₄O₆[8] | 206.19[8] |

| (-)-Diethyl D-tartrate | Diethyl (2S,3S)-tartrate, Diethyl D-(-)-tartrate | 13811-71-7[1] | C₈H₁₄O₆[4] | 206.19[4] |

| meso-Diethyl tartrate | Diethyl (2R,3S)-tartrate | 21066-72-8[1] | C₈H₁₄O₆ | 206.19 |

Physical Properties

This compound is typically a colorless to light yellow, viscous, or oily liquid at room temperature.[4][9] It possesses a mild, fruity, wine-like aroma.[9][10]

Data Presentation: Physical Properties

The physical properties of the chiral isomers are well-documented and summarized below.

| Property | (+)-Diethyl L-tartrate | (-)-Diethyl D-tartrate | Units |

| Appearance | Colorless, thick, oily liquid[9][11] | Colorless or light yellow transparent liquid[4] | - |

| Melting Point | 17[1][8] | 17[4] | °C |

| Boiling Point | 280 (lit.)[1][8][12]; 162 / 19 mmHg (lit.)[12][13] | 280[4]; 162 / 19 mmHg (lit.) | °C |

| Density | 1.204 @ 25°C (lit.)[1][9][12] | 1.205 @ 20°C (lit.); 1.19-1.21[4] | g/mL |

| Refractive Index | n20/D 1.446 (lit.)[12]; 1.444 - 1.448 @ 20°C[14] | n20/D 1.446 (lit.) | - |

| Specific Rotation [α]D | +7.5° to +8.5° (neat)[9][11]; +27° (c=1 in water)[15] | -8.5° (neat)[16]; -25° to -27° (c=1 in H₂O)[4] | degrees |

| Flash Point | 93 / 199.4[8]; 92.78[14] | - | °C / °F |

| Solubility | Soluble in water[13], ethanol, ether[11]. | - | - |

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two functional groups: the secondary hydroxyl (-OH) groups and the ethyl ester (-COOEt) groups. These allow for a range of chemical transformations.

-

Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield tartaric acid and ethanol.

-

Acylation/Alkylation: The hydroxyl groups can be acylated or alkylated to produce various derivatives.

-

Chelation/Ligand Formation: The vicinal diol structure allows this compound to act as a bidentate ligand, chelating to metal centers. This property is crucial for its role in catalysis.[6]

The most significant chemical application of this compound is its role as a chiral ligand in asymmetric synthesis, which leverages its stereochemical purity to induce enantioselectivity in chemical reactions.[2][4][17]

Key Application: The Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols.[5][7] The reaction utilizes a catalyst system formed in situ from titanium tetra(isopropoxide) and a chiral this compound isomer, with tert-butyl hydroperoxide (TBHP) as the oxidant.[5][7]

The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation. This predictability is a key advantage of the method.[18]

-

(+)-Diethyl L-tartrate delivers the oxygen atom to one face of the double bond.[19]

-

(-)-Diethyl D-tartrate delivers the oxygen atom to the opposite face, yielding the enantiomeric epoxide product.[19]

The active catalyst is a dimeric titanium-tartrate complex that creates a chiral environment around the titanium atom, guiding the approach of the allylic alcohol and ensuring the enantioselective delivery of the oxygen atom from the peroxide.[6][18]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from its corresponding tartaric acid isomer.

Methodology:

-

Reaction Setup: A reaction flask is charged with finely powdered tartaric acid (L-(+) or D-(-)) and an excess of absolute ethanol.[20]

-

Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or dry hydrochloric acid gas, is carefully added while cooling the mixture.[20] A greener alternative involves using boric acid as a catalyst with carbon tetrachloride as a solvent.[21] Another method utilizes thionyl chloride, which is added dropwise to the tartaric acid/ethanol mixture at 0-30°C.[10][22]

-

Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The bulk of the ethanol is removed under reduced pressure.

-

Extraction & Purification: The remaining residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated.

-

Final Product: The crude product is purified by vacuum distillation to yield pure this compound as a viscous liquid.[20]

General Protocol for Sharpless Asymmetric Epoxidation

This protocol provides a representative procedure for the epoxidation of an allylic alcohol.

Methodology:

-

Catalyst Formation: An oven-dried flask under an inert atmosphere (e.g., nitrogen or argon) is charged with dichloromethane (CH₂Cl₂). Titanium (IV) isopropoxide is added, and the solution is cooled (e.g., to -20°C). The appropriate chiral this compound isomer ((+)-DET or (-)-DET) is then added. The mixture is stirred for several minutes to allow for the formation of the chiral titanium-tartrate complex.

-

Substrate Addition: The allylic alcohol, dissolved in dichloromethane, is added to the cooled catalyst solution.

-

Oxidant Addition: Anhydrous tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., dichloromethane or decane) is added slowly to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: The reaction is stirred at a constant low temperature (e.g., -20°C) for several hours. Progress is monitored by TLC until the starting allylic alcohol is consumed.

-

Quenching: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride. The mixture is allowed to warm to room temperature and stirred vigorously until a granular precipitate forms.

-

Workup and Purification: The mixture is filtered through a pad of celite to remove titanium salts. The filtrate is subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated. The resulting crude epoxy alcohol is then purified, typically by flash column chromatography.

Conclusion

This compound is a cornerstone chiral reagent in modern organic chemistry. Its well-defined physical properties and the predictable reactivity of its functional groups make it a reliable component in synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its stereochemistry and its role as a chiral ligand—particularly in the robust and highly selective Sharpless epoxidation—is indispensable. The ability to control stereochemistry with high fidelity using catalysts derived from this compound continues to facilitate the efficient and elegant synthesis of complex, biologically active molecules.[23]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. (+)-Diethyl-L-tartrate | 87-91-2 | FD16060 | Biosynth [biosynth.com]

- 9. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]

- 10. L(+)-Diethyl L-tartrate CAS#: 87-91-2 [m.chemicalbook.com]

- 11. fao.org [fao.org]

- 12. (+)-Diethyl L -tartrate = 99 87-91-2 [sigmaaldrich.com]

- 13. Diethyl L-(+)-Tartrate | 87-91-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. diethyl laevo-tartrate [thegoodscentscompany.com]

- 15. (+)-Diethyl L-tartrate, 98% | Fisher Scientific [fishersci.ca]

- 16. (−)-D-酒石酸ジエチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. (+)-Diethyl-L-tartrate (87-91-2) at Nordmann - nordmann.global [nordmann.global]

- 18. d-nb.info [d-nb.info]

- 19. Video: Sharpless Epoxidation [jove.com]

- 20. prepchem.com [prepchem.com]

- 21. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]

- 22. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]

- 23. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2R,3R)-(+)-Diethyl Tartrate: Structure, Properties, and Applications in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R,3R)-(+)-diethyl tartrate, a pivotal chiral auxiliary in modern organic synthesis. This document details its chemical structure, physicochemical properties, synthesis, and significant applications, with a particular focus on its role in asymmetric catalysis. Experimental protocols and diagrammatic representations of key processes are included to facilitate practical application and understanding.

Chemical Structure and Identification

(2R,3R)-(+)-Diethyl tartrate, also known as diethyl L-(+)-tartrate, is the diethyl ester of L-(+)-tartaric acid.[1][2] Its structure features two adjacent chiral centers with (R) configuration, making it a valuable C2-symmetric chiral building block.

-

IUPAC Name: diethyl (2R,3R)-2,3-dihydroxybutanedioate[1]

-

Synonyms: Diethyl L-(+)-tartrate, L-(+)-Tartaric acid diethyl ester

-

CAS Number: 87-91-2[2]

-

Molecular Formula: C₈H₁₄O₆[3]

-

Molecular Weight: 206.19 g/mol [3]

-

SMILES: CCOC(=O)--INVALID-LINK----INVALID-LINK--C(=O)OCC

Physicochemical Properties

The following table summarizes the key physicochemical properties of (2R,3R)-(+)-diethyl tartrate.

| Property | Value | Reference(s) |

| Appearance | Colorless, viscous liquid | [3] |

| Melting Point | 17 °C | [2] |

| Boiling Point | 280 °C (at 760 mmHg) | [2] |

| 162 °C (at 19 mmHg) | ||

| Density | 1.204 g/mL at 25 °C | [2] |

| Optical Rotation [α]²⁰/D | +7.5° to +8.5° (neat) | [4] |

| Refractive Index n²⁰/D | 1.446 | |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. | [3][4] |

| Flash Point | 93.4 °C (closed cup) | [5] |

Synthesis and Purification

(2R,3R)-(+)-Diethyl tartrate is typically synthesized by the Fischer esterification of L-(+)-tartaric acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of (2R,3R)-(+)-Diethyl Tartrate

This protocol is adapted from established literature procedures.[1]

Materials:

-

L-(+)-Tartaric acid

-

Absolute ethanol

-

Dry hydrochloric acid gas or concentrated sulfuric acid

-

Ice bath

-

Distillation apparatus (for vacuum distillation)

-

Air condenser

Procedure:

-

Finely powdered L-(+)-tartaric acid is suspended in an excess of absolute ethanol (approximately 1.5 to 2 times the weight of the tartaric acid).

-

The mixture is cooled in an ice bath, and dry hydrochloric acid gas is bubbled through the suspension until saturation. Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added.

-

The reaction mixture is allowed to stand at room temperature for 24 hours.

-

The unreacted tartaric acid is removed by filtration.

-

Excess hydrochloric acid is removed by blowing a stream of dry air through the solution.

-

The excess ethanol and water formed during the reaction are removed by distillation under reduced pressure on a water bath.

-

The crude diethyl tartrate is then purified by fractional distillation under vacuum. The fraction boiling at 162 °C at 19 mmHg is collected.

Purification: The collected fraction is a colorless, viscous liquid which may solidify upon standing. For higher purity, a second fractional distillation can be performed.

Applications in Asymmetric Synthesis

(2R,3R)-(+)-Diethyl tartrate is a cornerstone in asymmetric synthesis, primarily utilized as a chiral ligand in metal-catalyzed reactions to control the stereochemical outcome.

The Sharpless Asymmetric Epoxidation

The most prominent application of (2R,3R)-(+)-diethyl tartrate is in the Sharpless asymmetric epoxidation of primary and secondary allylic alcohols.[6] This reaction provides a reliable method for the synthesis of enantiomerically enriched 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.[6][7] The reaction employs a catalyst formed in situ from titanium(IV) isopropoxide and this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant.[6][8]

The stereochemical outcome of the epoxidation is highly predictable. When using (+)-diethyl L-tartrate, the oxygen atom is delivered to the β-face of the allylic alcohol when it is drawn in a specific orientation.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol is a representative example of a Sharpless asymmetric epoxidation.[7][8]

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

4 Å Molecular sieves, powdered and activated

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

(+)-Diethyl L-tartrate ((+)-DET)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

-

-20 °C cooling bath

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (200 mL) and powdered 4 Å molecular sieves (5 g). The suspension is cooled to -20 °C.

-

To the cooled suspension, add titanium(IV) isopropoxide (5.96 mL, 20 mmol) followed by (+)-diethyl L-tartrate (4.12 mL, 24 mmol). The mixture is stirred for 30 minutes at -20 °C.

-

Geraniol (3.08 g, 20 mmol) is added dropwise to the reaction mixture.

-

Anhydrous tert-butyl hydroperoxide in toluene (7.3 mL of a 5.5 M solution, 40 mmol) is added dropwise, maintaining the internal temperature below -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), the reaction is quenched by the addition of water (50 mL).

-

The mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting emulsion is filtered through a pad of celite.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired 2,3-epoxygeraniol.

Other Applications

Beyond the Sharpless epoxidation, (2R,3R)-(+)-diethyl tartrate and its derivatives are employed in a variety of other enantioselective transformations:

-

Synthesis of Bioactive Molecules: It serves as a chiral starting material for the total synthesis of numerous natural products, including panaxydol and various cytotoxic polyacetylenes.[9]

-

Chiral Ligands: It is a precursor for the synthesis of other widely used chiral ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols).[2]

-

Polymer Chemistry: It has been incorporated into the main chain of polyesters to create chiral polymers with potential applications in nonlinear optics.

Visualizations

Sharpless Asymmetric Epoxidation Workflow

The following diagram illustrates the general workflow for the Sharpless asymmetric epoxidation of an allylic alcohol.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]

- 4. fao.org [fao.org]

- 5. diethyl laevo-tartrate [thegoodscentscompany.com]

- 6. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 7. Chemistry Matters — Enantioselective Synthesis – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. odinity.com [odinity.com]

- 9. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

L-(+)-Diethyl Tartrate: A Comprehensive Technical Guide for Researchers

Introduction

L-(+)-Diethyl tartrate (DET) is a diester of L-tartaric acid and ethanol. It is a chiral molecule that is widely used in asymmetric synthesis as a chiral auxiliary, ligand, and starting material for the synthesis of a variety of enantiomerically pure compounds. This technical guide provides an in-depth overview of the chemical and physical properties of L-(+)-diethyl tartrate, detailed experimental protocols for its synthesis and its application in the renowned Sharpless-Katsuki asymmetric epoxidation, and a discussion of its role in drug development and other research areas.

Core Data Presentation

The following table summarizes the key quantitative data for L-(+)-Diethyl tartrate.

| Property | Value | Reference |

| CAS Number | 87-91-2 | [1][2][3][4][5] |

| Molecular Formula | C8H14O6 | [2][3][5] |

| Molecular Weight | 206.19 g/mol | [1][2][3][5] |

| Appearance | Colorless to light yellow clear, viscous liquid | [2] |

| Boiling Point | 280 °C (lit.) | [1] |

| Density | 1.204 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.446 (lit.) | [1] |

| Specific Rotation [α]20/D | +8.5°, neat | [1] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [6] |

| Solubility | Insoluble in water |

Experimental Protocols

Synthesis of L-(+)-Diethyl Tartrate

There are several methods for the synthesis of L-(+)-diethyl tartrate. A common laboratory-scale preparation involves the esterification of L-(+)-tartaric acid with ethanol in the presence of an acid catalyst.

Method 1: Thionyl Chloride Mediated Esterification

This method utilizes thionyl chloride to facilitate the esterification of L-(+)-tartaric acid with ethanol.

-

Materials:

-

L-(+)-tartaric acid (30 g)

-

Anhydrous ethanol (150 mL)

-

Thionyl chloride (95.4 g)

-

Potassium bicarbonate (3.3 g)

-

-

Procedure:

-

To a 500 mL three-necked flask, add L-(+)-tartaric acid and anhydrous ethanol.

-

Stir the mixture to ensure it is homogeneous. Control the reaction temperature between 0 and 30 °C.

-

Slowly add thionyl chloride dropwise over 1.5 hours, carefully managing the exothermic reaction.

-

After the addition is complete, warm the reaction system to 50 °C and continue the reaction for 2 hours.

-

Remove the ethanol by distillation under reduced pressure to obtain the crude L-(+)-diethyl tartrate.

-

To the crude product, add potassium bicarbonate and stir the mixture at 20 °C for 3 hours.

-

Filter the mixture to remove solid insoluble matter. The resulting product is L-(+)-diethyl tartrate as a colorless or light yellow oily liquid. This process can yield a product with a purity of over 99%.

-

Method 2: Boric Acid Catalyzed Esterification

This method employs boric acid as a non-corrosive catalyst for the esterification.

-

Materials:

-

L-(+)-tartaric acid (1.0 g)

-

Dry ethanol (30 mL)

-

Boric acid (90 mg, 1.5 mmol)

-

Ethyl acetate/Hexane for column chromatography

-

-

Procedure:

-

Add boric acid to a stirring solution of L-(+)-tartaric acid in dry ethanol.

-

Stir the mixture at room temperature for 18 hours.

-

Remove the volatile components under vacuum with gentle heating (40-45 °C).

-

Purify the product by column chromatography using a gradient of 50% to 100% ethyl acetate in hexane to obtain the pure L-(+)-diethyl tartrate.[1]

-

Application in Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly enantioselective method to convert primary and secondary allylic alcohols to 2,3-epoxyalcohols.[5] L-(+)-Diethyl tartrate is a crucial chiral ligand in this reaction.

-

Materials:

-

Titanium (IV) isopropoxide (Ti(OiPr)4)

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

tert-Butyl hydroperoxide (TBHP)

-

Allylic alcohol substrate

-

Dichloromethane (CH2Cl2) as solvent

-

3Å molecular sieves

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, add dichloromethane and 3Å molecular sieves.

-

Cool the flask to -20 °C.

-

Add titanium (IV) isopropoxide and L-(+)-diethyl tartrate to the cooled solvent.

-

Stir the mixture for 30 minutes.

-

Add the allylic alcohol substrate.

-

Add tert-butyl hydroperoxide dropwise.

-

Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride.

-

Allow the mixture to warm to room temperature and stir vigorously for at least one hour.

-

Filter the mixture through celite to remove the titanium salts.

-

Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting epoxy alcohol by column chromatography.

-

Role in Drug Development and Research

L-(+)-Diethyl tartrate is a valuable chiral building block in the synthesis of numerous complex molecules with biological activity.[2] Its application in the Sharpless epoxidation has been pivotal in the total synthesis of various natural products and pharmaceuticals.[5]

Examples of biologically active compounds synthesized using L-(+)-diethyl tartrate as a chiral auxiliary include:

-

(+)-Altholactone

-

(-)-Aspicilin

-

(+)-Monomorine I

-

(+)-(1R,2R,3S,6S)-3,6-di-O-methyl conduritol-E

Furthermore, it is used as a chiral reagent in the synthesis of isoquinoline alkaloids and arundic acid, which has been investigated for the therapy of acute ischemic stroke.

Signaling Pathways and Biological Activity

L-(+)-Diethyl tartrate is primarily utilized as a synthetic intermediate and chiral auxiliary in organic chemistry. There is limited evidence of its direct involvement in biological signaling pathways in the same manner as endogenous ligands or drugs. Its biological effects are generally a consequence of the stereochemistry it imparts to the final active pharmaceutical ingredient. One study has suggested its potential use in treating inflammatory bowel disease, possibly through the inhibition of prostaglandin synthesis, which is a pharmacological effect rather than a role in a natural signaling cascade.[3] The Human Metabolome Database does not list any known metabolic pathways for diethyl tartrate.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis of L-(+)-Diethyl Tartrate.

Caption: Experimental workflow for the Sharpless-Katsuki Asymmetric Epoxidation.

References

- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033584) [hmdb.ca]

- 3. biosynth.com [biosynth.com]

- 4. L(+)-Diethyl L-tartrate | 87-91-2 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stereoisomers of Diethyl Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl tartrate, a diester of tartaric acid, is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a chiral auxiliary and building block in asymmetric synthesis. Its utility is intrinsically linked to its stereochemistry, existing as three distinct stereoisomers: two enantiomers, (2R,3R)-diethyl tartrate and (2S,3S)-diethyl tartrate, and a meso compound, (2R,3S)-diethyl tartrate. This technical guide provides a comprehensive overview of the core principles governing the stereoisomers of this compound, including their synthesis, resolution, and physicochemical properties. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers in drug discovery and development.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at the C2 and C3 positions of the butanedioate backbone. This gives rise to three possible stereoisomers, as depicted in the logical relationship diagram below.

Caption: Relationship between the stereoisomers of this compound.

The (2R,3R) and (2S,3S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other and exhibit equal but opposite optical activity.[1] The (2R,3S) isomer, also known as meso-diethyl tartrate, has a plane of symmetry and is therefore achiral and optically inactive.[1] The chiral isomers are the most common and widely used in chemical synthesis.[1]

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in each stereoisomer results in different physical and spectroscopic properties. A summary of key quantitative data is presented in the table below.

| Property | (2R,3R)-Diethyl Tartrate | (2S,3S)-Diethyl Tartrate | (2R,3S)-Diethyl Tartrate (meso) |

| CAS Number | 87-91-2[1] | 13811-71-7[1] | 21066-72-8[1] |

| Molecular Formula | C₈H₁₄O₆ | C₈H₁₄O₆ | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol | 206.19 g/mol | 206.19 g/mol |

| Appearance | Colorless liquid | Colorless or light yellow transparent liquid[2] | - |

| Melting Point | 17 °C[1] | 17 °C[2] | - |

| Boiling Point | 280 °C[1] | 280 °C[2] | - |

| Density | 1.204 g/mL at 25 °C | 1.19-1.21 g/cm³ | - |

| Specific Optical Rotation ([α]D²⁰) | +8.5° (neat) | -25 to -27° (c=1 in H₂O)[2] | 0° |

Synthesis of this compound Stereoisomers

The most common method for synthesizing this compound is the Fischer esterification of the corresponding tartaric acid isomer with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification using Amberlyst 15

This protocol describes the synthesis of L-(+)-diethyl tartrate from L-(+)-tartaric acid. The same procedure can be applied to D-(-)-tartaric acid to obtain D-(-)-diethyl tartrate.

Materials:

-

L-(+)-Tartaric acid (15.0 g, 100 mmol)

-

Dry ethanol (57.6 g, 73.0 mL, 1.25 mol)

-

Amberlyst 15 (1.0 g)

-

50 mL round-bottom flask

-

Magnetic stir bar

-

Reflux condenser with a drying tube

Procedure:

-

Combine L-(+)-tartaric acid, dry ethanol, and Amberlyst 15 in the round-bottom flask equipped with a magnetic stir bar.

-

Attach the reflux condenser and heat the mixture under stirring for 48 hours under reflux. Stir at a slow rate to avoid crushing the Amberlyst resin.[3]

-

Cool the reaction mixture in an ice bath to allow the Amberlyst 15 to settle.

-

Filter the solution through a large folded filter paper into a separate round-bottom flask.

-

Remove the excess ethanol using a rotary evaporator, ultimately at a pressure of about 20 hPa.

-

The crude product, a slightly oily colorless liquid, is then purified by fractional distillation at approximately 10⁻¹ hPa. The product typically distills at a constant boiling temperature.

Expected Yield: Approximately 76%[3]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

What is diethyl tartrate used for in organic chemistry?

An In-depth Technical Guide to the Applications of Diethyl Tartrate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DET) is a diester of tartaric acid that serves as a versatile and indispensable chiral building block in modern organic chemistry.[1][2] Its utility stems from its readily available, enantiomerically pure forms, (R,R)-(+)-diethyl tartrate and (S,S)-(-)-diethyl tartrate, which are derived from the chiral pool.[2] This guide provides a comprehensive overview of the primary applications of this compound, focusing on its role as a chiral ligand in asymmetric epoxidation, a chiral auxiliary, a precursor to other chiral ligands, and a resolving agent. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[3][4]

Core Applications of this compound

Chiral Ligand in Sharpless Asymmetric Epoxidation

The most prominent application of this compound is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols.[5][6] This Nobel Prize-winning reaction provides a reliable method for the synthesis of 2,3-epoxyalcohols with high enantioselectivity.[5] The catalytic system consists of titanium(IV) isopropoxide, tert-butyl hydroperoxide (TBHP) as the oxidant, and a stoichiometric amount of either (+)- or (-)-diethyl tartrate.[6][7]

The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation, allowing for predictable synthesis of the desired epoxide enantiomer.[8] The use of L-(+)-diethyl tartrate typically results in the delivery of the oxygen atom to the re face of the alkene, while D-(-)-diethyl tartrate directs the oxygen to the si face.[8] This reaction is widely employed in the synthesis of natural products and pharmaceuticals, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[5]

Quantitative Data for Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | This compound Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (E)-2-Hexen-1-ol | (2R,3R)-(+)-DET | 63-69 | 96.4-97.5 | [9] |

| Geraniol | L-(+)-DET | - | 83.5 | [10] |

| Geraniol | L-(+)-DET | - | 76.2 | [10] |

| (Z)-2-Methylhept-2-enol | (+)-DET | 80 | 89 | [11] |

| Allyl alcohol | (+)-Diisopropyl tartrate* | ~15 | 73 | [11] |

*Note: Diisopropyl tartrate is sometimes used and can lead to higher selectivity.[12]

Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is adapted from Organic Syntheses.[9]

Materials:

-

Methylene chloride (CH₂Cl₂)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Diethyl (2R,3R)-tartrate ((+)-DET)

-

(E)-2-Hexen-1-ol

-

Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

-

Ferrous sulfate (FeSO₄)

-

Tartaric acid

-

Sodium hydroxide (NaOH)

-

Brine

-

Ether

Procedure:

-

A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.00 L of methylene chloride and 39.9 mL (0.134 mol) of titanium(IV) isopropoxide.

-

The flask is cooled to -70°C in a dry ice-ethanol bath under a nitrogen atmosphere.

-

To the cooled solution, 33.1 g (0.161 mol) of diethyl (2R,3R)-tartrate and 25.0 g (0.25 mol) of (E)-2-hexen-1-ol are added.

-

184.5 mL (0.50 mol) of 2.71 M anhydrous tert-butyl hydroperoxide in toluene, precooled to -20°C, is added to the reaction mixture.

-

The reaction temperature is allowed to rise to 0°C over a 2.0-hour period.

-

In a separate 4-L beaker, a solution of 125 g of ferrous sulfate and 50 g of tartaric acid in 500 mL of deionized water is prepared and cooled to 10°C.

-

The reaction mixture at 0°C is poured into the stirred ferrous sulfate solution. The temperature will rise to approximately 20°C.

-

After the exothermic reaction subsides (about 5 minutes), the mixture is stirred for an additional 5 minutes.

-

The layers are separated, and the aqueous phase is extracted three times with 150-mL portions of ether.

-

The combined organic phases are transferred to a 2-L, three-necked flask and cooled to 3°C.

-

A precooled solution of 20 g of sodium hydroxide in 500 mL of brine is added, and the two-phase mixture is stirred vigorously for 1 hour.

-

The layers are separated, and the aqueous phase is extracted twice with 150-mL portions of ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield the chiral epoxy alcohol.

Mechanistic Pathway

Chiral Auxiliary

This compound can be used as a chiral auxiliary, where it is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered. This strategy is valuable in various asymmetric syntheses, including Michael additions and aldol reactions.[13]

Experimental Workflow for Chiral Auxiliary Application

Chiral Building Block for Ligand Synthesis

This compound is a key starting material for the synthesis of other important chiral ligands, most notably TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols).[14][15] TADDOLs are highly versatile C₂-symmetric diols that have found wide application as chiral auxiliaries and ligands in a vast number of enantioselective reactions, including nucleophilic additions to carbonyl compounds, Diels-Alder reactions, and cyclopropanations.[15][16][17]

Experimental Protocol: Synthesis of a TADDOL Ligand from this compound

This generalized protocol is based on the synthesis of TADDOLs from tartrate esters.[15][18]

Materials:

-

(R,R)-Diethyl tartrate

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid

-

Anhydrous diethyl ether

-

Arylmagnesium bromide (e.g., phenylmagnesium bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Protection of the Diol: (R,R)-Diethyl tartrate is first protected as its acetonide. In a round-bottom flask, dissolve this compound in 2,2-dimethoxypropane. Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is extracted and purified to yield the diethyl 2,3-O-isopropylidenetartrate.

-

Grignard Reaction: The protected this compound derivative is dissolved in anhydrous diethyl ether under an inert atmosphere. The solution is cooled in an ice bath, and an excess of the arylmagnesium bromide solution (e.g., 4-5 equivalents) is added dropwise.

-

The reaction mixture is stirred at room temperature until the reaction is complete.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude TADDOL is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Chiral Resolving Agent

This compound and its parent compound, tartaric acid, are effective chiral resolving agents for the separation of racemic mixtures, particularly amines.[19][20] The principle of chiral resolution via diastereomeric salt formation involves the reaction of a racemic base with an enantiomerically pure acid (or vice versa) to form a pair of diastereomeric salts.[20] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[19] The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.

Logical Diagram for Chiral Resolution

Conclusion

This compound is a cornerstone of asymmetric synthesis, offering a cost-effective and versatile platform for the introduction of chirality. Its preeminent role in the Sharpless asymmetric epoxidation has revolutionized the synthesis of chiral epoxy alcohols, which are valuable intermediates in drug development and natural product synthesis. Furthermore, its application as a chiral auxiliary, a precursor to powerful ligands like TADDOLs, and a classical resolving agent underscores its broad utility. The detailed protocols and data presented in this guide aim to equip researchers and professionals with the necessary knowledge to effectively harness the potential of this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. odinity.com [odinity.com]

- 11. york.ac.uk [york.ac.uk]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. benchchem.com [benchchem.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 20. Chiral resolution - Wikipedia [en.wikipedia.org]

The Versatility of Diethyl Tartrate in Chiral Pool Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the use of readily available chiral starting materials, a strategy known as chiral pool synthesis, remains a cornerstone for the efficient construction of complex, enantiomerically pure molecules. Among the arsenal of chiral building blocks, diethyl tartrate (DET) has emerged as a particularly versatile and powerful tool. Derived from tartaric acid, a natural and inexpensive C4-dicarboxylic acid, DET offers a rigid stereochemical framework that has been exploited in a myriad of synthetic transformations, most notably in the Nobel Prize-winning Sharpless asymmetric epoxidation. This technical guide provides a comprehensive overview of the applications of this compound in chiral pool synthesis, complete with detailed experimental protocols, quantitative data, and graphical representations of key synthetic pathways.

This compound: A Privileged Chiral Auxiliary

This compound is a C2-symmetric molecule existing as two enantiomers, the naturally occurring (+)-diethyl L-tartrate and the unnatural (-)-diethyl D-tartrate. Its utility in asymmetric synthesis stems from its ability to serve as a chiral auxiliary, a chiral building block, and a precursor to powerful chiral ligands.[1] The diol functionality can be readily protected, and the ester groups can be manipulated to introduce a wide range of functionalities, making it a flexible starting point for the synthesis of diverse chiral molecules.[2]

Key Synthetic Transformations Starting from this compound

The Sharpless Asymmetric Epoxidation

The most prominent application of this compound is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. This reaction utilizes a catalytic amount of a titanium(IV) isopropoxide and a stoichiometric amount of a chiral this compound enantiomer to deliver an oxygen atom from tert-butyl hydroperoxide (TBHP) to one face of the double bond with high enantioselectivity.[3][4] The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation.[5]

Quantitative Data for Sharpless Asymmetric Epoxidation of Various Allylic Alcohols:

| Allylic Alcohol | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Geraniol | L-(+)-DET | 77-95 | 81-95 | [6] |

| (E)-2-Hexen-1-ol | (2R,3R)-DET | 80-81 | 96.4-97.5 | [7] |

| Cinnamyl alcohol | (+)-DET | 88 | 95 | [8] |

| 3-Methyl-2-buten-1-ol | (-)-DET | 90 | 94 | [8] |

| (Z)-2-Methylhept-2-enol | (+)-DET | 80 | 89 |

Experimental Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol [7]

-

A 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with 1.00 L of methylene chloride and 39.9 mL (38.1 g, 0.134 mol) of titanium(IV) isopropoxide.

-

The flask is cooled to -70°C in a dry ice-ethanol bath under a nitrogen atmosphere.

-

To the cooled solution, 33.1 g (27.5 mL, 0.161 mol) of diethyl (2R,3R)-tartrate and 25.0 g (0.25 mol) of (E)-2-hexen-1-ol are added.

-

A precooled (-20°C) solution of 184.5 mL (0.50 mol) of 2.71 M anhydrous tert-butyl hydroperoxide in toluene is added, allowing the temperature to rise to 0°C over 2 hours.

-

The reaction is quenched by pouring the mixture into a stirred solution of 125 g of ferrous sulfate and 50 g of tartaric acid in 1 L of water.

-

After separation of the layers, the aqueous phase is extracted with ether. The combined organic layers are dried over sodium sulfate and concentrated.

-

The crude product is purified by distillation to afford (2S,3S)-3-propyloxiranemethanol.

Synthesis of TADDOL Ligands

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a class of highly effective C2-symmetric chiral ligands and auxiliaries. They are readily synthesized from this compound through a two-step process involving the protection of the diol as an acetonide followed by the addition of an aryl Grignard reagent.[9]

Experimental Protocol: Synthesis of (-)-TADDOL from Diethyl 2,3-O-isopropylidene-L-tartrate [9]

-

Prepare a solution of phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether under a nitrogen atmosphere.

-

In a separate flask, dissolve diethyl 2,3-O-isopropylidene-L-tartrate in anhydrous diethyl ether and cool to 0°C.

-

Slowly add the Grignard reagent to the solution of the tartrate derivative. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture onto a mixture of ice and dilute sulfuric acid.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

Conversion to Chiral 1,4-Butanediols and Derivatives

The C2-symmetric diol backbone of this compound can be transformed into valuable chiral 1,4-butanediol derivatives. These synthons are useful in the synthesis of a variety of natural products and pharmaceuticals.

Quantitative Data for the Synthesis of 1,4-Butanediol Derivatives:

| Starting Material | Product | Reagents | Yield (%) | Reference |

| This compound | (R,R)-(+)-N,N,N',N'-Tetramethyltartaric acid diamide | Dimethylamine, Methanol | 93-95 | [10] |

| (R,R)-(+)-Diamide | (R,R)-(+)-2,3-Dimethoxy-N,N,N',N'-tetramethylsuccinic acid diamide | Dimethyl sulfate, NaOH | 78-95 | [10] |

| (R,R)-(+)-Dimethoxy diamide | (S,S)-(+)-1,4-Bis(dimethylamino)-2,3-dimethoxybutane | LiAlH₄ | 88 | [10] |

Experimental Protocol: Synthesis of (S,S)-(+)-1,4-Bis(dimethylamino)-2,3-dimethoxybutane [10]

-

A solution of (R,R)-(+)-2,3-Dimethoxy-N,N,N',N'-tetramethylsuccinic acid diamide in THF is added to a suspension of lithium aluminum hydride in THF at a rate to maintain reflux.

-

The reaction mixture is refluxed for 2 hours after the addition is complete.

-

The reaction is cooled in an ice bath and quenched by the sequential addition of water, 10% aqueous potassium hydroxide, and water.

-

The resulting slurry is filtered, and the filter cake is extracted with THF.

-

The combined organic solutions are concentrated, and the residue is distilled under vacuum to afford the product.

Applications in the Total Synthesis of Natural Products

The utility of this compound as a chiral starting material is exemplified in the total synthesis of numerous biologically active natural products.

Total Synthesis of (+)-Muricatacin

(+)-Muricatacin, a cytotoxic acetogenin, has been synthesized from diethyl-L-tartrate. The synthesis utilizes the inherent chirality of DET to establish the stereocenters in the final product.[2] A key transformation involves the conversion of the tartrate ester into a protected threitol derivative, which is then elaborated to the final lactone structure.[2]

Total Synthesis of (+)-Boronolide

The antimalarial natural product (+)-boronolide has been synthesized starting from diethyl-D-tartrate. The synthesis proceeds through a threitol derivative, which is then converted to a Weinreb amide for subsequent elaboration.[2]

Total Synthesis of Nectrisine

Nectrisine, a fungal metabolite, has been synthesized from (-)-diethyl-D-tartrate. A key step in this synthesis is the conversion of this compound into a corresponding aminonitrile, followed by an oxidative lactam formation.[2]

Conclusion

This compound is a remarkably versatile and cost-effective starting material in chiral pool synthesis. Its applications extend far beyond its well-established role in the Sharpless asymmetric epoxidation. As demonstrated, it serves as a valuable precursor for the synthesis of powerful chiral ligands like TADDOLs and as a foundational building block for the total synthesis of complex natural products. The ability to readily access both enantiomers of this compound further enhances its utility, allowing for the synthesis of either enantiomer of a target molecule. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the synthetic potential of this compound is essential for the design and execution of efficient and stereoselective synthetic routes.

References

- 1. researchgate.net [researchgate.net]

- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. The provided image displays an example of the Sharpless asymmetric epoxid.. [askfilo.com]

- 6. A protecting group-free synthesis of the Colorado potato beetle pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Diethyl Tartrate: A Chiral Catalyst for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diethyl tartrate (DET) is a diester of tartaric acid that has become an indispensable tool in modern asymmetric synthesis. Its ready availability in both enantiomeric forms, ((+)-diethyl L-tartrate and (-)-diethyl D-tartrate), coupled with its remarkable stereochemical control, has established it as a cornerstone chiral building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the properties, key applications, and detailed experimental protocols associated with this compound, with a particular focus on its pivotal role in the Sharpless asymmetric epoxidation and the synthesis of natural products.

Physicochemical Properties of this compound Isomers

This compound is a colorless liquid with physical and chemical properties that are crucial for its application in synthesis. The properties of its common stereoisomers are summarized below for easy comparison.

| Property | (+)-Diethyl L-tartrate | (-)-Diethyl D-tartrate |

| CAS Number | 87-91-2 | 13811-71-7 |

| Molecular Formula | C₈H₁₄O₆ | C₈H₁₄O₆ |

| Molecular Weight | 206.19 g/mol | 206.19 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Density | 1.204 g/mL at 25 °C | 1.204 g/mL at 25 °C |

| Boiling Point | 280 °C | 280 °C |

| Melting Point | 17 °C | 17 °C |

| Optical Rotation | [α]20/D +8.5° (neat) | [α]20/D -8.5° (neat) |

| Refractive Index | n20/D 1.446 | n20/D 1.447 |

The Sharpless Asymmetric Epoxidation: A Landmark Reaction

The most prominent application of this compound is in the Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction that provides a reliable method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols.[1][2][3] The reaction utilizes a catalyst formed in situ from titanium tetraisopropoxide and an enantiomer of this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][4] The choice of the this compound enantiomer dictates the stereochemistry of the resulting epoxide with high predictability and typically excellent enantioselectivity (>90% ee).[3]

The remarkable stereocontrol of the Sharpless epoxidation stems from the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom to one face of the double bond of the allylic alcohol. The generally accepted mnemonic for predicting the stereochemical outcome is as follows: when viewing the allylic alcohol with the hydroxyl group at the bottom right, (+)-diethyl L-tartrate directs epoxidation to the top face, while (-)-diethyl D-tartrate directs it to the bottom face.

Logical Workflow for the Sharpless Asymmetric Epoxidation

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Detailed Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

The following is a detailed protocol for the Sharpless asymmetric epoxidation of (E)-2-hexen-1-ol, adapted from Organic Syntheses.[5]

Materials:

-

Methylene chloride (CH₂Cl₂), anhydrous

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

-

(+)-Diethyl L-tartrate or (-)-Diethyl D-tartrate

-

(E)-2-Hexen-1-ol

-

tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous solution)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Tartaric acid

-

Sodium hydroxide (NaOH)

-

Brine (saturated NaCl solution)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

4Å Molecular Sieves, powdered

Procedure:

-

Reaction Setup: A 1-L, single-necked, round-bottomed flask equipped with a magnetic stir bar is charged with 10.0 g of powdered 4Å molecular sieves. The flask is oven-dried overnight at 160 °C and allowed to cool to room temperature under a nitrogen atmosphere.

-

Addition of Reagents: To the flask is added 500 mL of anhydrous methylene chloride. The suspension is cooled to -20 °C in a dry ice/acetone bath. While stirring, 2.38 mL (7.98 mmol) of titanium(IV) isopropoxide is added, followed by 2.01 mL (9.58 mmol) of (+)-diethyl L-tartrate. The mixture is stirred for 5-10 minutes.

-

Substrate Addition: (E)-2-Hexen-1-ol (2.00 g, 19.97 mmol) is then added to the reaction mixture.

-

Initiation of Epoxidation: A solution of tert-butyl hydroperoxide in toluene (e.g., 5.5 M, 7.3 mL, 40 mmol) is added dropwise to the cooled, stirring mixture. The reaction is maintained at -20 °C and monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a freshly prepared aqueous solution of ferrous sulfate heptahydrate (16.6 g in 50 mL of water) and tartaric acid (6.0 g in 50 mL of water). The mixture is stirred vigorously for 30 minutes, allowing it to warm to room temperature. The layers are separated, and the aqueous layer is extracted with methylene chloride (3 x 50 mL). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude epoxy alcohol is purified by flash column chromatography on silica gel to afford the desired product.

This compound in the Synthesis of Natural Products and Bioactive Molecules

The chiral epoxides generated via the Sharpless epoxidation are versatile intermediates that can be converted into a wide array of functional groups, making this compound a key starting material in the total synthesis of numerous natural products and pharmaceuticals.

Synthesis of (+)-Altholactone

(+)-Altholactone, a styryl-lactone with cytotoxic properties, has been synthesized enantioselectively starting from diethyl L-tartrate.[1] The synthesis involves the conversion of diethyl L-tartrate into an L-threitol derivative, which establishes two of the stereogenic centers. The remaining two stereocenters are introduced with high stereoselectivity through a hydroboration-oxidation sequence.

Synthesis of (+)-Monomorine I

(+)-Monomorine I is an indolizidine alkaloid that acts as a trail pheromone for the Pharaoh ant.[2] Its synthesis has been achieved using a strategy that employs a Sharpless asymmetric epoxidation of an allylic alcohol, derived from a multi-step sequence, to install the key stereochemistry. The resulting chiral epoxide is then elaborated through a series of transformations to construct the bicyclic core of the natural product.

Synthesis of (-)-Aspicilin

(-)-Aspicilin is a macrolide antibiotic. While some syntheses of aspicilin have utilized other methods, the Sharpless asymmetric dihydroxylation (a related reaction often employing ligands derived from this compound) has been a key strategy in some approaches to introduce the multiple stereocenters present in the molecule.[6]

Synthesis of Chiral Crown Ethers

This compound serves as a readily available chiral precursor for the synthesis of chiral crown ethers. These macrocyclic polyethers are valuable as phase-transfer catalysts and for enantiomeric recognition. The synthesis typically involves converting this compound into a chiral diol, which is then incorporated into the macrocyclic framework.

Synthetic Strategy Overview using this compound

Caption: A generalized synthetic strategy employing this compound.

Conclusion

This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its central role in the Sharpless asymmetric epoxidation has revolutionized the synthesis of enantiomerically pure compounds, particularly in the fields of natural product synthesis and drug development. The predictability and high stereoselectivity of reactions involving this compound, combined with its commercial availability, ensure its continued importance as a fundamental tool for chemists striving to control stereochemistry in complex molecular architectures. This guide has provided an overview of its properties, key applications, and detailed experimental protocols to aid researchers in harnessing the full potential of this remarkable chiral auxiliary.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Total Synthesis of (+)-Aspicilin. The Naked Carbon Skeleton Strategy vs the Bioorganic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Synthesis of Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins and synthetic routes for obtaining tartaric acid, a chiral dicarboxylic acid with significant applications in the pharmaceutical, food, and chemical industries. The document details the primary natural sources, methods of extraction, and various chemical and biotechnological synthesis pathways. All quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for key extraction and synthesis methods are provided, along with visual representations of workflows and pathways using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Natural Sources of Tartaric Acid

Tartaric acid is a naturally occurring organic acid found in a variety of plants. The L-(+)-tartaric acid isomer is the most abundant form in nature.[1]

Principal Natural Sources

Grapes (Vitis vinifera) and tamarinds (Tamarindus indica) are the most significant natural sources of tartaric acid.[2] By-products of the wine industry, such as wine lees, are major commercial sources for natural tartaric acid extraction.[3] Other fruits, including bananas, avocados, and citrus fruits, also contain tartaric acid, but typically in lower concentrations.[2]

Quantitative Data on Tartaric Acid Content in Natural Sources

The concentration of tartaric acid in natural sources can vary significantly depending on the cultivar, maturity, and growing conditions.

| Natural Source | Tartaric Acid Concentration/Yield | Reference(s) |

| Grapes (Vitis vinifera) | 1.28 - 10.33 g/L in juice | [4][5] |

| Tamarind (Tamarindus indica) Pulp | 8 - 18% by weight | [6][7] |

| Wine Lees | 74 g/kg (ultrasound-assisted extraction) | [8] |

| Wine Lees | Up to 92.4% recovery from distilled lees | [1] |

| Wine Lees | 74.9% recovery using cation exchange resin | [9] |

Extraction of Tartaric Acid from Natural Sources

The industrial production of natural L-(+)-tartaric acid primarily relies on its extraction from the by-products of winemaking.

Extraction from Wine Lees

Wine lees are the sediment that forms at the bottom of fermentation tanks and barrels, consisting of dead yeast, grape solids, and precipitated salts, predominantly potassium bitartrate.

This protocol describes a common method for the extraction of tartaric acid from wine lees involving the precipitation of calcium tartrate followed by acidification.

Materials:

-

Wine lees

-

Calcium hydroxide (Ca(OH)₂)

-

Calcium chloride (CaCl₂)

-

Sulfuric acid (H₂SO₄)

-

Hydrochloric acid (HCl) (for pH adjustment)

-

Water

-

Filtration apparatus

-

Reaction vessel with heating and stirring capabilities

-

Crystallizer

Methodology:

-

Preparation of Lees: The wine lees are first distilled to recover ethanol. The remaining solid residue is the starting material for tartaric acid extraction.

-

Dissolution of Tartrates: The tartrates in the lees (mainly potassium bitartrate) are dissolved. This can be achieved by heating the lees in an acidic solution (e.g., using HCl to adjust the pH).

-

Precipitation of Calcium Tartrate:

-

The solution containing dissolved tartrates is treated with calcium hydroxide (Ca(OH)₂) and calcium chloride (CaCl₂).

-

This causes the precipitation of calcium tartrate, which is less soluble than potassium bitartrate. The reaction is: 2 KHC₄H₄O₆ + Ca(OH)₂ + CaCl₂ → 2 CaC₄H₄O₆↓ + 2 KCl + 2 H₂O.

-

-

Isolation of Calcium Tartrate: The precipitated calcium tartrate is separated from the liquid phase by filtration and washed with water to remove impurities.

-

Conversion to Tartaric Acid:

-

The purified calcium tartrate is treated with a stoichiometric amount of sulfuric acid.

-

This reaction forms tartaric acid and insoluble calcium sulfate: CaC₄H₄O₆ + H₂SO₄ → H₂C₄H₄O₆ + CaSO₄↓.

-

-

Purification and Crystallization:

-

The precipitated calcium sulfate is removed by filtration.

-

The resulting solution of tartaric acid is then concentrated and cooled to induce crystallization.

-

The tartaric acid crystals are collected by filtration and can be further purified by recrystallization.

-

Extraction from Tamarind Pulp

Tamarind pulp is a rich source of tartaric acid, primarily in the form of its potassium salt.

This protocol outlines a laboratory-scale method for extracting tartaric acid from tamarind pulp.

Materials:

-

Tamarind pulp

-

Water

-

Ethanol

-

Calcium carbonate (CaCO₃)

-

Calcium chloride (CaCl₂)

-

Sulfuric acid (H₂SO₄, 96%)

-

Heating and stirring apparatus

-

Filtration equipment

-

Cooling bath/refrigerator

Methodology:

-

Initial Extraction:

-

Mix tamarind pulp with a 1:3 volume ratio of water and ethanol.

-

Heat the mixture to extract the tartrates.

-

Cool the extract to precipitate potassium bitartrate.

-

Filter to separate the potassium bitartrate crystals from the mother liquor.

-

-

Conversion to Calcium Tartrate:

-

Dissolve the obtained potassium bitartrate in a sufficient amount of hot water.

-

Carefully add powdered calcium carbonate. This reaction forms calcium tartrate and neutral potassium tartrate, releasing carbon dioxide.

-

Add a solution of calcium chloride in hot water to the mixture to facilitate a double exchange reaction, precipitating more calcium tartrate.

-

-

Formation of Tartaric Acid:

-

Filter and collect the calcium tartrate precipitate.

-

To the precipitate, add a calculated amount of 96% sulfuric acid and allow the mixture to react for 30 minutes. This decomposes the calcium tartrate into tartaric acid and calcium sulfate.

-

-

Purification and Crystallization:

-

Filter the mixture while still hot to remove the precipitated calcium sulfate.

-

Wash the calcium sulfate precipitate with hot water several times and add the washings to the filtrate to recover any remaining tartaric acid.

-

Allow the filtrate to evaporate slowly over several days to obtain crystals of tartaric acid.

-

Synthesis of Tartaric Acid

While natural extraction is a major source of L-(+)-tartaric acid, synthetic methods have been developed to produce racemic (DL) and other isomers of tartaric acid.

Chemical Synthesis

The most common chemical synthesis route starts from maleic anhydride, a petrochemical derivative.